molecular formula C149H270N56O49 B1192005 S6 Kinase Substrate Peptide 32

S6 Kinase Substrate Peptide 32

Katalognummer: B1192005
Molekulargewicht: 3630.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S6 Kinase Substrate Peptide 32 is a synthetic peptide designed to measure the phosphorylation activity of ribosomal protein S6 kinases (RSKs) and p70 S6 kinase, key regulators of cell growth and protein synthesis. The peptide comprises 32 amino acids (sequence: H2N-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH) with a molecular formula of C149H270N56O49 and a molecular weight of 3,630.08 Da . Its high isoelectric point (pI = 12.38) and net charge (+8.98) reflect its arginine/lysine-rich composition, which enhances solubility in hydrophilic buffers. The peptide contains multiple serine and threonine residues, including Ser235—a critical phosphorylation site for S6 kinase activity—and is widely used to study signaling pathways like mTORC1 .

Eigenschaften

Molekularformel

C149H270N56O49

Molekulargewicht

3630.1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison
Peptide Name Length (AA) Molecular Weight (Da) Key Phosphorylation Sites Sequence Features
S6 Kinase Substrate Peptide 32 32 3,630.08 Ser235, Ser240, Ser244, Thr247 Multiple Ser/Thr, polybasic residues
S6 Kinase Substrate (229-239) 11 ~1,300 Ser235 Shorter, optimized for PKC cross-reactivity
Carboxyl-Terminal S6 Peptide 21 ~2,300 Ser235, Ser240, Ser244, Thr247 Multisite phosphorylation capacity
DNA-PK Substrate Peptide 15 1,759 Ser/Thr (site-specific to DNA-PK) DNA-PK-specific motif (Glu-Pro-Pro-Leu-Ser)

Key Observations :

  • Length and Complexity : Peptide 32’s longer sequence (32 aa) allows multisite phosphorylation, mimicking native ribosomal protein S6, whereas shorter peptides (e.g., 229-239) prioritize simplicity for targeted assays .
  • Residue Composition : Peptide 32 and the carboxyl-terminal S6 peptide share polybasic motifs (e.g., Arg/Lys clusters) critical for kinase recognition, while DNA-PK’s substrate lacks this feature .
Functional Specificity
Peptide Name Primary Kinase Targets Cross-Reactivity Phosphorylation Efficiency
This compound RSKs, p70 S6 kinase Minimal (e.g., PKC at higher concentrations) High (linear kinetics up to 15 min)
S6 Kinase Substrate (229-239) p70 S6 kinase, PKC High (PKC phosphorylates Ser235) Moderate (lower Vmax vs. Peptide 32)
Carboxyl-Terminal S6 Peptide S6/H4 kinase Limited (requires kinase cofactors) Low (multisite kinetics slow reaction)
DNA-PK Substrate Peptide DNA-PK None reported High (Km = 760 μM)

Key Findings :

  • Specificity : Peptide 32 shows higher specificity for RSKs and p70 S6 kinase compared to the 229-239 peptide, which is phosphorylated by PKC, limiting its utility in multiplex kinase assays .
  • Efficiency : In kinetic assays, Peptide 32 demonstrated linear phosphorylation rates (up to 15 min) under standard conditions (30°C, 50 mM Tris-HCl, 0.5 mM ATP), whereas the carboxyl-terminal peptide exhibited slower kinetics due to multisite phosphorylation .

Vorbereitungsmethoden

Resin Selection and Initial Deprotection

  • Resin type : Wang or Rink amide resin is used to anchor the C-terminal lysine.

  • Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups after each coupling cycle.

Amino Acid Coupling

  • Activation : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling time : 1–2 hours per residue under nitrogen atmosphere.

Cleavage and Side-Chain Deprotection

  • Cleavage cocktail : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours.

  • Precipitation : Cold diethyl ether precipitates the crude peptide, which is then lyophilized.

Purification

  • Reverse-phase HPLC : C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA).

  • Purity criteria : ≥95% as confirmed by analytical HPLC and mass spectrometry (MW: 3630.1 Da).

Stock Solution Preparation and Solubility Optimization

Post-synthesis, the peptide is solubilized and stored under conditions that prevent degradation:

Primary Stock Solution

  • Solvent : Dimethyl sulfoxide (DMSO) at ≥36.3 mg/mL.

  • Aliquoting : 25 µL aliquots at 10 mM concentration to minimize freeze-thaw cycles.

Dilution for Experimental Use

ConcentrationVolume (1 mg)Volume (5 mg)Volume (10 mg)
1 mM0.2755 mL1.3774 mL2.7547 mL
5 mM0.0551 mL0.2755 mL0.5509 mL
10 mM0.0275 mL0.1377 mL0.2755 mL

Table 1: Stock solution preparation guidelines for varying experimental scales.

Solubility Enhancements

  • Heating : Tubes are warmed to 37°C and sonicated briefly to dissolve aggregates.

  • Buffers : Phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for aqueous dilution.

In Vivo Formulation Protocols

For animal studies, the peptide is formulated to ensure bioavailability and stability:

Stepwise Solvent Addition

  • DMSO master liquid : Dissolve peptide in DMSO at 10–50 mg/mL.

  • PEG300 : Add 10–30% (v/v) to improve solubility.

  • Tween 80 : 1–5% (v/v) to prevent nonspecific binding.

  • Aqueous phase : Dilute with double-distilled H₂O to final volume.

Clear Solution Criteria

  • Visual inspection : Solution must be clear after each solvent addition.

  • Filtration : 0.22 µm syringe filters remove particulate matter.

Quality Control and Activity Validation

Mass Spectrometry (MS) Analysis

  • MALDI-TOF : Confirms molecular weight (3630.1 Da) and detects truncations.

  • Tryptic digest : Maps phosphorylation sites (e.g., Ser235/Ser236) for functional validation.

Kinase Activity Assays

  • Substrate phosphorylation : Incubate with activated S6K1 and [γ-32P]ATP.

  • Detection : SDS-PAGE followed by autoradiography quantifies ³²P incorporation into the peptide.

ParameterValue
Incubation time10–30 minutes at 30°C
ATP concentration100 µM
Detection limit0.1 pmol/min/mg

Table 2: Standard kinase assay conditions for this compound.

Stability Testing

  • Long-term storage : -20°C for 1 month; -80°C for 6 months.

  • Freeze-thaw cycles : ≤3 cycles to prevent peptide aggregation.

Challenges and Mitigation Strategies

Solubility Limitations

  • High hydrophobicity : The peptide’s multiple arginine and lysine residues necessitate DMSO or detergent-containing buffers.

  • Aggregation prevention : Sonication and gradual dilution mitigate precipitation.

Phosphorylation Site Integrity

  • Serine residues : Positions 235 and 236 must remain unmodified during synthesis to serve as kinase targets.

  • Batch validation : Phospho-specific antibodies (e.g., anti-pS235/pS236) confirm site accessibility .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of S6 Kinase Substrate Peptide 32 for kinase activity assays?

  • Methodological Answer : Purity can be assessed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, comparing retention times to known standards. Structural integrity is confirmed via mass spectrometry (e.g., MALDI-TOF) to verify the molecular weight (exact mass: 3628.04 Da) . For sequence validation, Edman degradation or tandem mass spectrometry (MS/MS) can identify the 32-amino-acid sequence (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK) .

Q. What experimental conditions optimize this compound solubility in kinase assays?

  • Methodological Answer : Due to its hydrophilic nature (GRAVY index: -1.74), dissolve the peptide in aqueous buffers (e.g., Tris-HCl, pH 7.0–8.0) at concentrations ≤1 mM. Pre-test solubility via centrifugation (15,000 ×g, 10 min) to remove aggregates. Avoid organic solvents unless necessary, as they may denature kinase proteins .

Q. How should researchers validate the specificity of this compound for RSK versus other AGC-family kinases?

  • Methodological Answer : Perform competitive inhibition assays using known RSK inhibitors (e.g., BI-D1870) and compare phosphorylation rates with non-specific kinase substrates. Include negative controls (e.g., kinase-dead mutants) and cross-test with other AGC kinases (e.g., PKA, PKC) to confirm substrate specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported phosphorylation efficiencies of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in kinase isoforms (e.g., RSK1 vs. RSK2) or buffer conditions (e.g., Mg²⁺/ATP concentrations). Standardize assays using recombinant RSK isoforms and include internal controls (e.g., a reference peptide with known kinetics). Analyze data using Michaelis-Menten kinetics to compare KmK_m and VmaxV_{max} values across studies .

Q. How can researchers design a kinetic assay to measure RSK activity using this compound while minimizing non-specific phosphorylation?

  • Methodological Answer : Use a coupled ATP-depletion system (e.g., apyrase) to terminate reactions at fixed timepoints. Incorporate a phospho-specific antibody (e.g., anti-pS235/S236) in Western blotting or ELISA for quantification. Optimize ATP concentrations (typically 10–100 µM) to match physiological levels and reduce off-target effects .

Q. What computational tools predict interaction motifs between this compound and RSK isoforms?

  • Methodological Answer : Utilize molecular docking software (e.g., HADDOCK or AutoDock) to model peptide-kinase interactions, focusing on the RRXS motif (residues 15–18). Validate predictions with alanine-scanning mutagenesis of the peptide and measure phosphorylation efficiency changes .

Data Analysis & Interpretation

Q. How should researchers normalize phosphorylation data from this compound across different experimental replicates?

  • Methodological Answer : Normalize to total RSK protein levels (via Western blot) and a non-phosphorylatable peptide control. Use a ratio metric (phosphorylated peptide/total peptide) and apply statistical models (e.g., mixed-effects ANOVA) to account for batch variability .

Q. What statistical methods identify outliers in high-throughput screens using this compound?

  • Methodological Answer : Apply robust regression (e.g., RANSAC) to kinase activity datasets. Flag data points deviating >3 median absolute deviations (MAD) from the median. Confirm outliers via replicate assays and exclude them only if technical errors (e.g., pipetting inaccuracies) are confirmed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.